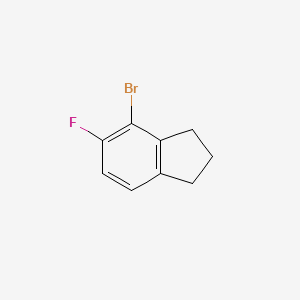

4-Bromo-5-fluoro-2,3-dihydro-1H-indene

Description

Contextual Significance of Halogenated Dihydroindene Scaffolds in Contemporary Chemical Research

Halogenated dihydroindene scaffolds, often referred to as indanes, are privileged structures in medicinal chemistry and materials science. researchgate.neteburon-organics.com The incorporation of halogen atoms, such as bromine and fluorine, into the indane framework can significantly influence the molecule's physicochemical properties. nih.gov Fluorine, being the most electronegative element, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. researchgate.net Bromine, on the other hand, serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build molecular complexity.

The rigid bicyclic structure of the dihydroindene core provides a well-defined three-dimensional orientation for substituents, which is crucial for molecular recognition in biological systems. eburon-organics.com Consequently, halogenated indane derivatives have been explored for the development of therapeutics targeting a range of diseases. researchgate.netacs.org In materials science, the introduction of fluorine can impart desirable properties such as thermal stability and altered electronic characteristics to organic materials.

Overview of Research Trajectories for 4-Bromo-5-fluoro-2,3-dihydro-1H-indene

Direct and extensive research on this compound is not widely documented in publicly available literature. However, its significance can be understood through its role as a key building block and intermediate in synthetic chemistry. The primary research trajectory for this compound appears to be its utilization in the synthesis of more elaborate molecules, particularly for pharmaceutical applications.

Recent patent literature indicates that this compound is used as an intermediate in the preparation of substituted imidazole (B134444) derivatives and heterocyclic compounds investigated as KRAS inhibitors. chiralen.com KRAS is a crucial protein in cell signaling pathways, and its mutation is a key driver in many forms of cancer. The synthesis of potent and selective KRAS inhibitors is a major focus in oncology research. The bromo-fluoro-dihydroindene moiety can be a critical component of these potential anticancer agents.

The future research directions for this compound will likely continue to be in its application as a specialized building block. Its unique combination of a bromine and a fluorine atom on the aromatic ring of the indane scaffold allows for sequential and regioselective modifications, making it a valuable tool for medicinal chemists and materials scientists in the creation of novel and functional molecules.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈BrF |

| Molecular Weight | 215.06 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

Table 2: Inferred Synthesis of this compound

| Reaction Step | Reactant | Reagent | Product |

| Reduction | 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one | e.g., Sodium borohydride (B1222165) (NaBH₄) | This compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-fluoro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSQOJAQZBAIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375274-65-8 | |

| Record name | 4-bromo-5-fluoro-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 5 Fluoro 2,3 Dihydro 1h Indene

Strategies for Constructing the Dihydroindene Core

The formation of the fundamental 2,3-dihydro-1H-indene structure, also known as an indane, is a critical first step in the synthesis of 4-Bromo-5-fluoro-2,3-dihydro-1H-indene. Key strategies involve cyclization and annulation reactions to build the fused bicyclic system.

Cyclization Reactions for Indene (B144670) Framework Formation

Intramolecular cyclization reactions are a primary method for constructing the indene framework. A common and effective approach is the Friedel-Crafts acylation. masterorganicchemistry.comresearchgate.netnih.govchempedia.info This reaction typically involves the cyclization of a phenylpropanoic acid or its corresponding acyl chloride. For the synthesis of a 5-fluoro-substituted indene, a key precursor is 3-(3-fluorophenyl)propanoic acid. The cyclization of this acid, often promoted by a strong acid such as polyphosphoric acid (PPA) or chlorosulfonic acid, leads to the formation of 5-fluoro-1-indanone. chemicalbook.comwikipedia.org The reaction proceeds through the formation of an acylium ion which then attacks the aromatic ring in an intramolecular electrophilic aromatic substitution. The regioselectivity of this cyclization is crucial, and the use of different acid catalysts can influence the outcome. d-nb.inforug.nl For instance, the degree of hydrolysis of polyphosphoric acid can affect the regioselectivity of indanone synthesis. d-nb.inforug.nl

Brønsted acids like trifluoromethanesulfonic acid have also been shown to catalyze the cyclization of diaryl- and alkyl aryl-1,3-dienes to yield substituted indenes under mild conditions. organic-chemistry.org Another approach involves the intramolecular Friedel-Crafts cyclization of Morita–Baylis–Hillman adducts, which can be catalyzed by a combination of a chiral (salen)chromium(III) complex and boron trifluoride etherate. nih.gov

Annulation Approaches to Substituted Indanones

Annulation reactions provide another versatile route to substituted indanones, which are direct precursors to the dihydroindene core. These methods involve the formation of the five-membered ring onto a pre-existing benzene (B151609) ring. Transition-metal-catalyzed annulation reactions have become increasingly prominent in this regard. researchgate.netbohrium.comresearchgate.netrsc.org

Palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives has been developed for the synthesis of indanone derivatives. researchgate.net This method proceeds via C-H activation of the aldehyde group under mild conditions. researchgate.net Other transition metals like rhodium, cobalt, nickel, and iron have also been employed in catalytic cycles to construct the indanone skeleton from various starting materials. researchgate.netbohrium.com These reactions often involve C-H activation, directed by a functional group on the aromatic precursor, followed by insertion of an alkyne or alkene and subsequent cyclization. researchgate.netbohrium.com While highly efficient, achieving high regioselectivity with unsymmetrical alkynes can be a challenge. researchgate.netbohrium.com

Introduction of Halogen Substituents

The precise placement of the bromine and fluorine atoms onto the dihydroindene core is a critical aspect of the synthesis of this compound. This requires highly regioselective halogenation techniques.

Regioselective Bromination Techniques

The introduction of a bromine atom at the 4-position of a 5-fluoro-substituted indanone or indene is typically achieved through electrophilic aromatic substitution. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of bromination. wikipedia.orgyoutube.comlibretexts.orgyoutube.comreddit.com In 5-fluoro-1-indanone, the fluorine atom is an ortho, para-director, while the carbonyl group and the alkyl portion of the fused ring are deactivating and meta-directing. The interplay of these electronic effects will guide the incoming electrophile.

N-Bromosuccinimide (NBS) is a commonly used reagent for regioselective aromatic bromination. nih.govorganic-chemistry.org The reaction can be carried out in various solvents, and the choice of solvent and catalyst can influence the outcome. For instance, the bromination of 5,6-dimethoxyindan-1-one with bromine in the presence of a base like potassium hydroxide (B78521) resulted in the formation of the 4-bromo derivative. nih.gov In contrast, reaction in acetic acid led to bromination at both the 2- and 4-positions. nih.gov For a substrate like 5-fluoro-1-indanone, careful optimization of reaction conditions, such as the choice of brominating agent (e.g., Br2, NBS), solvent, and temperature, is necessary to achieve selective bromination at the C-4 position. researchgate.netnih.govresearchgate.net

| Starting Material | Brominating Agent | Conditions | Product | Reference |

| 5,6-dimethoxyindan-1-one | Br2/KOH | ~0 °C | 4-bromo-5,6-dimethoxyindan-1-one | nih.gov |

| 5,6-dimethoxyindan-1-one | Br2/Acetic Acid | Room Temp | 2,4-dibromo-5,6-dimethoxyindan-1-one | nih.gov |

| Anisole | NBS/Acetonitrile | - | 1-bromo-4-methoxybenzene | nih.gov |

Regioselective Fluorination Strategies

Introducing a fluorine atom regioselectively can be accomplished through either electrophilic or nucleophilic fluorination methods. nih.gov The choice of strategy often depends on the available starting material.

Electrophilic Fluorination: If starting with a 4-bromo-substituted indanone, an electrophilic fluorinating agent can be used to introduce the fluorine at the 5-position. Reagents like Selectfluor are powerful electrophilic fluorinating agents. nih.govjuniperpublishers.com The directing effects of the bromo and keto-alkyl substituents would need to be considered to achieve the desired regioselectivity. wikipedia.orgyoutube.comlibretexts.orgyoutube.comreddit.com

Nucleophilic Fluorination: Alternatively, a nucleophilic aromatic substitution (SNAr) reaction could be employed. This would typically involve a precursor with a good leaving group, such as a nitro or another halide, at the 5-position, which can be displaced by a fluoride (B91410) source like potassium fluoride or cesium fluoride. rug.nlscience.govnih.gov The success of SNAr reactions is highly dependent on the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack. science.gov

| Fluorination Type | Reagent Class | Example Reagent | Reference |

| Electrophilic | N-F Reagents | Selectfluor | nih.govjuniperpublishers.com |

| Electrophilic | Hypervalent Iodine | (Difluoroiodo)benzene | mdpi.com |

| Nucleophilic | Metal Fluorides | KF, CsF | science.govnih.gov |

Advanced Synthetic Transformations and Approaches

Catalytic dihalogenation is another advanced approach that could potentially be applied. nih.gov While enantioselective dihalogenation has been developed for alkenes, the principles could inspire the development of new methods for the di-functionalization of aromatic systems. nih.gov Furthermore, the development of novel transition-metal-catalyzed annulation reactions continues to provide new avenues for the construction of complex indanone cores with high degrees of control over substitution patterns. researchgate.netbohrium.comresearchgate.netrsc.org

Multi-step Synthetic Sequences for Target Compound Assembly

The construction of this compound is most effectively achieved through a multi-step synthetic pathway. A logical and commonly employed strategy in the synthesis of similar indane derivatives involves the initial formation of a corresponding indanone, followed by the reduction of the ketone functionality. In this case, the key intermediate is 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one.

A plausible synthetic route to this intermediate begins with the Friedel-Crafts acylation of a suitably substituted aromatic precursor, such as 1-bromo-2-fluorobenzene (B92463), with succinic anhydride (B1165640). This reaction, typically catalyzed by a Lewis acid like aluminum chloride, yields 4-(3-bromo-4-fluorophenyl)-4-oxobutanoic acid. The ketone group of this intermediate is then reduced, for instance, through a Clemmensen or Wolff-Kishner reduction, to afford 3-(3-bromo-4-fluorophenyl)propanoic acid. Subsequent intramolecular Friedel-Crafts acylation, often promoted by a strong acid such as polyphosphoric acid or Eaton's reagent, facilitates the cyclization to form 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one.

The final step in the sequence is the reduction of the carbonyl group of the indenone to a methylene (B1212753) group to yield the target compound, this compound. Several established methods can be employed for this transformation, including the Wolff-Kishner reduction (using hydrazine (B178648) hydrate (B1144303) and a strong base), the Clemmensen reduction (using zinc amalgam and hydrochloric acid), or catalytic hydrogenation over a palladium catalyst. masterorganicchemistry.comnih.govwikipedia.orgyoutube.com The choice of reduction method may depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

A summary of a potential multi-step synthesis is presented in the table below.

Table 1: Proposed Multi-step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 1-Bromo-2-fluorobenzene | Succinic anhydride, AlCl₃ (Friedel-Crafts Acylation) | 4-(3-Bromo-4-fluorophenyl)-4-oxobutanoic acid |

| 2 | 4-(3-Bromo-4-fluorophenyl)-4-oxobutanoic acid | Zn(Hg), HCl (Clemmensen Reduction) or H₂NNH₂, KOH (Wolff-Kishner Reduction) | 3-(3-Bromo-4-fluorophenyl)propanoic acid |

| 3 | 3-(3-Bromo-4-fluorophenyl)propanoic acid | Polyphosphoric acid, heat (Intramolecular Friedel-Crafts Acylation) | 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one |

| 4 | 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one | H₂NNH₂, KOH, heat (Wolff-Kishner Reduction) | This compound |

Transition Metal-Catalyzed Coupling Reactions in Dihydroindene Synthesis

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While a specific transition metal-catalyzed route for the direct synthesis of this compound is not extensively documented, analogous methodologies for the synthesis of substituted indanes and related heterocyclic systems are well-established.

For instance, palladium-catalyzed intramolecular reductive Heck reactions have been developed for the synthesis of chiral 3-substituted indanones. chemrxiv.org This type of reaction could potentially be adapted for the construction of the dihydroindene core. Such a strategy might involve an appropriately substituted ortho-alkenyl halobenzene that, upon palladium catalysis, undergoes cyclization to form the five-membered ring of the indene system.

Furthermore, transition metal-catalyzed C-H activation and annulation reactions represent a powerful tool for the construction of cyclic molecules. rsc.orgmdpi.com These methods allow for the direct formation of C-C bonds by activating otherwise inert C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. A hypothetical approach for the synthesis of the target molecule could involve a transition metal-catalyzed reaction between a substituted fluoro-bromobenzene derivative and a suitable three-carbon synthon, leading to the formation of the dihydroindene ring system in a single step.

Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound at various stages.

In the context of the Friedel-Crafts acylation steps, traditional methods often employ stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant amounts of acidic waste during workup. Greener alternatives include the use of reusable solid acid catalysts or employing deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, which can act as both the catalyst and the solvent. rsc.orgrsc.orgresearchgate.net Methanesulfonic anhydride has also been reported as a metal- and halogen-free promoter for Friedel-Crafts acylations, producing minimal waste. organic-chemistry.org

For the reduction of the intermediate 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one, catalytic transfer hydrogenation presents a greener alternative to stoichiometric reductants like those used in the Clemmensen and Wolff-Kishner reductions. slideshare.netutrgv.edumdpi.com Catalytic transfer hydrogenation often utilizes safer hydrogen donors, such as formic acid or isopropanol, in the presence of a recyclable transition metal catalyst (e.g., palladium on carbon). nih.govnih.gov These reactions can often be run under milder conditions and with reduced waste generation.

Table 2: Green Chemistry Considerations in the Synthesis

| Synthetic Step | Traditional Method | Greener Alternative | Environmental Benefit |

|---|---|---|---|

| Friedel-Crafts Acylation | Stoichiometric AlCl₃ in halogenated solvents | Reusable solid acid catalysts, Deep eutectic solvents, Methanesulfonic anhydride | Reduced catalyst waste, avoidance of hazardous solvents, improved atom economy. rsc.orgrsc.orgorganic-chemistry.org |

| Ketone Reduction | Zn(Hg)/HCl (Clemmensen), H₂NNH₂/KOH (Wolff-Kishner) | Catalytic transfer hydrogenation (e.g., Pd/C, formic acid) | Avoidance of toxic heavy metals and harsh basic/acidic conditions, use of safer hydrogen donors, potential for catalyst recycling. slideshare.netmdpi.com |

Precursor Analysis and Utilization in Synthetic Pathways

The successful synthesis of this compound is critically dependent on the availability and reactivity of key precursors.

Starting Materials:

1-Bromo-2-fluorobenzene: This commercially available starting material is a prime candidate for a synthetic route commencing with a Friedel-Crafts acylation. Its substitution pattern directly allows for the introduction of the acyl group at the desired position to eventually form the indanone ring with the correct halogen placement.

3-Fluoro-2-methylaniline: As demonstrated in the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, this precursor can be a versatile starting point. google.com Through a sequence of reactions including bromination, diazotization, and subsequent transformations, it could potentially be converted into a precursor suitable for indanone formation.

Key Intermediates:

4-(3-Bromo-4-fluorophenyl)-4-oxobutanoic acid: This keto-acid is the direct product of the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with succinic anhydride. It contains the complete carbon skeleton required for the final dihydroindene ring system.

4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one: This is the pivotal intermediate from which the target molecule is obtained in the final reduction step. Its commercial availability offers a more direct route to the final product, bypassing the initial steps of its own synthesis.

The strategic selection and efficient conversion of these precursors are paramount in developing a viable and scalable synthetic route to this compound.

Reaction Chemistry and Mechanistic Studies of 4 Bromo 5 Fluoro 2,3 Dihydro 1h Indene

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of 4-bromo-5-fluoro-2,3-dihydro-1H-indene is susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being dictated by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution: The fluorine atom, being strongly electronegative, deactivates the aromatic ring towards electrophilic attack. However, it is an ortho-, para- director due to its ability to donate a lone pair of electrons through resonance. The bromine atom is also a deactivating, ortho-, para- directing group. The position of electrophilic attack will be influenced by the combined directing effects of both halogens and the alkyl portion of the dihydroindene ring. Computational methods can be employed to predict the most likely sites of electrophilic attack by evaluating the relative energies of the possible intermediates. chemrxiv.org

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine and bromine atoms makes the aromatic ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing these halogens. wikipedia.orgbyjus.com The reaction typically proceeds through an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. wikipedia.orgchemistrysteps.com The rate of reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. masterorganicchemistry.com While both bromine and fluorine can act as leaving groups, the C-F bond is generally stronger than the C-Br bond. However, in nucleophilic aromatic substitution, the rate-determining step is often the initial attack of the nucleophile, and the highly electronegative fluorine atom strongly activates the carbon it is attached to for this attack. masterorganicchemistry.comyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond in this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position of the dihydroindene core. nih.govresearchgate.nettcichemicals.com

Buchwald-Hartwig Amination: This method enables the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine, or even ammonia (B1221849) equivalents, using a palladium catalyst with specialized phosphine (B1218219) ligands. researchgate.netwikipedia.orgnih.govresearchgate.netorganic-chemistry.org This reaction is instrumental in the synthesis of arylamine derivatives.

A summary of potential nucleophilic substitution reactions is presented in the table below.

| Reaction Type | Nucleophile/Reagent | Product Type |

| SNAr | R-O⁻, R-S⁻, R₂N⁻ | Ether, Thioether, Amine |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Aryl/Vinyl Substituted Indene (B144670) |

| Buchwald-Hartwig Amination | R-NH₂ | N-Aryl Indene Amine |

Oxidation and Reduction Pathways

The dihydroindene scaffold of this compound can undergo oxidation and reduction at the benzylic position (C1).

Oxidation: Oxidation of the benzylic methylene (B1212753) group (CH₂) at the C1 position would lead to the formation of the corresponding ketone, 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one . This transformation can typically be achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. The presence of this ketone introduces a new site for further chemical modifications.

Reduction: The carbonyl group of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one can be reduced to a hydroxyl group, yielding 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol . This reduction can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice for its selectivity for ketones and aldehydes. bibliomed.orgyoutube.com Asymmetric reduction of the ketone can lead to the formation of chiral alcohols, which is a key strategy in the synthesis of enantiomerically pure compounds. whiterose.ac.ukacs.org

The relationship between these compounds is summarized in the following table:

| Starting Material | Reaction Type | Product |

| This compound | Oxidation | 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one |

| 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one | Reduction | 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol |

Derivatization for Structural Modification

The structure of this compound can be extensively modified to generate a library of derivatives with diverse properties. The functional handles available for derivatization include the bromine atom on the aromatic ring and the benzylic position of the dihydroindene core.

As discussed in section 3.1, the bromine atom is an excellent site for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions. This allows for the systematic variation of the steric and electronic properties of the molecule at this position.

Furthermore, the ketone and alcohol functionalities, obtained through the oxidation and reduction pathways described in section 3.2, open up a plethora of derivatization possibilities. For instance, the ketone can undergo reactions such as aldol (B89426) condensation, Wittig olefination, or reductive amination. The alcohol can be converted into esters, ethers, or other functional groups. These modifications are crucial for exploring the structure-activity relationships of dihydroindene-based compounds in various applications, including medicinal chemistry. beilstein-journals.org

Regioselectivity and Stereoselectivity in Reactions Involving the Dihydroindene Scaffold

Regioselectivity: In electrophilic aromatic substitution reactions, the regioselectivity is governed by the directing effects of the existing substituents on the aromatic ring. The interplay between the ortho-, para-directing effects of the fluorine and bromine atoms and the activating effect of the dihydroindene alkyl group will determine the position of the incoming electrophile.

In reactions involving the dihydroindene ring itself, such as functionalization of the benzylic position, regioselectivity is inherent to the structure. However, in cases where further unsaturation is introduced into the five-membered ring, the regioselectivity of subsequent reactions, such as additions, would need to be considered.

Stereoselectivity: The dihydroindene scaffold can possess chiral centers, leading to the possibility of stereoisomers. For example, the reduction of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one to the corresponding alcohol creates a stereocenter at the C1 position. The use of chiral reducing agents or catalysts can achieve high levels of stereoselectivity, leading to the preferential formation of one enantiomer over the other. whiterose.ac.ukacs.org This is of paramount importance in the synthesis of chiral drugs, where different enantiomers can have vastly different biological activities. The stereochemical outcome of reactions on the dihydroindene ring can also be influenced by the existing stereochemistry of the molecule, leading to diastereoselective transformations. researchgate.net

Exploration of Reaction Mechanisms

The mechanisms of the key reactions involving this compound are well-established in organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, this reaction proceeds via a two-step addition-elimination mechanism. The first step, the nucleophilic attack on the aromatic ring, is typically the rate-determining step. The stability of the resulting Meisenheimer complex, which is enhanced by the presence of electron-withdrawing groups like fluorine, is crucial for the reaction to proceed. wikipedia.orgbyjus.comchemistrysteps.commasterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling: The catalytic cycles for reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are complex, involving a series of steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation (for Suzuki) or coordination and deprotonation of the amine (for Buchwald-Hartwig), and reductive elimination to form the product and regenerate the palladium(0) catalyst. wikipedia.orgresearchgate.net

Reduction of the Ketone: The reduction of the ketone with sodium borohydride involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. youtube.com The resulting alkoxide is then protonated by the solvent (typically an alcohol) to yield the final alcohol product.

Understanding these mechanisms is essential for optimizing reaction conditions and predicting the outcomes of new transformations involving this compound and its derivatives.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-Bromo-5-fluoro-2,3-dihydro-1H-indene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.

¹H, ¹³C, and ¹⁹F NMR Spectroscopic Analysis

¹H NMR: Proton NMR would reveal the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling. The aliphatic protons on the five-membered ring (at positions 1, 2, and 3) would likely appear as complex multiplets in the upfield region of the spectrum. The aromatic protons would reside in the downfield region, with their chemical shifts and coupling patterns influenced by the bromine and fluorine substituents.

¹³C NMR: Carbon NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts would differentiate between the aliphatic carbons of the dihydroindene core and the aromatic carbons. The carbons directly bonded to the electronegative bromine and fluorine atoms would exhibit characteristic shifts.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. It would provide a definitive signal for the fluorine atom on the aromatic ring. The chemical shift of the fluorine signal would be indicative of its electronic environment, and its coupling to neighboring protons (H-F coupling) would be observable in both the ¹H and ¹⁹F spectra, aiding in the assignment of the aromatic signals.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

To unambiguously assign all proton and carbon signals and to understand the spatial arrangement of the atoms, advanced 2D NMR techniques would be necessary. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons, which is crucial for connecting the aliphatic and aromatic parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which can help in confirming stereochemistry and conformational preferences.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra are characteristic of the functional groups present. For this compound, key vibrational bands would include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=C stretching: Aromatic ring stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

C-F and C-Br stretching: The carbon-fluorine and carbon-bromine stretching frequencies would be found in the fingerprint region of the spectrum, typically below 1400 cm⁻¹ and 700 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) would be characteristic of the substituted benzene (B151609) chromophore in the dihydroindene system. The positions and intensities of the absorption bands would be influenced by the bromo and fluoro substituents on the aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion. This would allow for the unambiguous determination of the elemental formula (C₉H₈BrF). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). Fragmentation patterns observed in the mass spectrum would provide further structural information by showing the loss of specific groups from the parent molecule. While experimental data is unavailable, predicted mass-to-charge ratios ([M+H]⁺, [M+Na]⁺, etc.) can be calculated.

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique in the synthesis of this compound, enabling both real-time reaction monitoring and the final assessment of product purity. While specific literature detailing the GC-MS analysis of this compound is not extensively available, the methodology can be inferred from standard practices in organic synthesis and the analysis of related halogenated indane derivatives.

During the synthesis of this compound, which likely involves the bromination and fluorination of a dihydroindene precursor, GC-MS would be employed to track the consumption of starting materials and the formation of the desired product. Aliquots can be periodically drawn from the reaction mixture, quenched, and injected into the GC-MS system. The gas chromatograph separates the various components of the mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then ionizes and fragments each separated component, providing a unique mass spectrum that acts as a molecular fingerprint.

By monitoring the relative peak areas of the reactant, intermediate(s), and the final product over time, chemists can determine the reaction's progress and endpoint. This allows for precise control over reaction conditions to optimize yield and minimize the formation of byproducts.

Following the completion of the reaction and subsequent purification steps, GC-MS is crucial for assessing the purity of the isolated this compound. A pure sample will ideally show a single dominant peak in the gas chromatogram at a characteristic retention time. The corresponding mass spectrum provides definitive structural confirmation. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of C₉H₈BrF. The isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units, would be a clear indicator of the presence of a single bromine atom. Fragmentation patterns observed in the mass spectrum would further corroborate the structure, showing losses of fragments such as H, F, Br, and portions of the dihydroindene ring.

Predicted mass spectrometry data for this compound and its adducts can provide a reference for experimental analysis. uni.luuni.lu

| Adduct | Predicted m/z |

| [M]+ | 213.97879 |

| [M+H]+ | 214.98662 |

| [M+Na]+ | 236.96856 |

| [M-H]- | 212.97206 |

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. springernature.com While a specific crystal structure for this compound is not publicly available, the methodology and expected outcomes can be discussed based on crystallographic studies of closely related bromo-indene derivatives. iucr.orgnih.gov

To perform this analysis, a high-quality single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of scattered X-rays is collected on a detector.

The analysis of this diffraction pattern allows for the determination of the unit cell dimensions and the crystal system. For instance, a related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, was found to have a specific crystal structure. iucr.org Similarly, another related molecule, 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione, crystallizes in a monoclinic system. nih.gov

The electron density map, calculated from the diffraction data, reveals the positions of the atoms in the crystal lattice. This allows for the precise measurement of bond lengths and angles within the this compound molecule. The planarity of the dihydroindene moiety and the orientation of the bromo and fluoro substituents would be definitively established. iucr.org

Furthermore, for chiral molecules, single-crystal X-ray diffraction using anomalous dispersion effects can determine the absolute configuration of stereogenic centers. researchgate.net If this compound were synthesized in a chiral, non-racemic form, this technique would be essential to assign the (R) or (S) configuration to any stereocenters.

The table below presents crystallographic data for a related bromo-indene compound, 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione, which illustrates the type of information obtained from a single-crystal X-ray diffraction experiment. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₉BrO₃ |

| Crystal System | Monoclinic |

| a (Å) | 13.8820 (4) |

| b (Å) | 3.8695 (1) |

| c (Å) | 24.0068 (5) |

| β (°) | 102.483 (1) |

| Volume (ų) | 1259.07 (6) |

| Z | 4 |

| Radiation type | Cu Kα |

| Temperature (K) | 150 |

Computational and Theoretical Chemistry of 4 Bromo 5 Fluoro 2,3 Dihydro 1h Indene

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules. researchgate.net By utilizing functionals that approximate the exchange-correlation energy, DFT methods can provide accurate predictions of molecular geometries, orbital energies, and electron density distributions. For a molecule like 4-bromo-5-fluoro-2,3-dihydro-1H-indene, DFT calculations, typically employing a basis set such as 6-311++G(d,p), would be instrumental in elucidating its fundamental chemical characteristics. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

The initial step in a computational study involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The resulting optimized structure provides key information about the molecule's three-dimensional shape.

Conformational analysis is also crucial, particularly for the five-membered dihydroindene ring, which is not planar. This analysis would explore different puckering conformations of the cyclopentane (B165970) part of the indene (B144670) ring system to identify the most stable conformer and the energy barriers between different conformations.

| Parameter | Description | Expected Outcome from DFT |

|---|---|---|

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-C, C-H, C-Br, C-F). | Precise values for all bonds in the molecule. |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-C-C, H-C-H). | Specific angles defining the molecular shape. |

| Dihedral Angles (°) | Torsional angles defining the 3D arrangement and ring puckering. | Values indicating the conformation of the dihydroindene ring. |

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. fluorine1.ru The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the bromine atom, while the LUMO would also be distributed over the aromatic system. In a related Schiff-base molecule, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, the HOMO and LUMO were found to be delocalized over the entire molecule, with a calculated energy gap that indicates its reactivity. researchgate.net

| Parameter | Description | Illustrative Value (from a related compound) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | -6.6 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -3.0 eV |

| Energy Gap (E_gap) | Difference in energy between LUMO and HOMO. | 3.6 eV |

Note: The values presented are for a related Schiff-base compound and serve as an illustration of the data that would be obtained for this compound. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions signify positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.

For this compound, the MEP map would be expected to show negative potential around the electronegative fluorine and bromine atoms, making these regions potential sites for interaction with electrophiles. The hydrogen atoms of the aromatic ring would likely exhibit a more positive potential. Such analysis on related molecules has confirmed that the MEP map is effective in identifying regions of high and low electron density, which correspond to sites of chemical reactivity. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.net This analysis is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface is mapped with properties such as d_norm, which indicates the nature of intermolecular contacts. Red spots on the d_norm surface highlight contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds, while blue regions represent longer contacts.

For this compound, a Hirshfeld analysis would reveal the types and relative importance of intermolecular interactions, such as C-H···F, C-H···Br, and π-π stacking interactions, which govern the crystal packing. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

| Interaction Type | Description | Expected Contribution |

|---|---|---|

| H···H | Contacts between hydrogen atoms. | Often a significant percentage of the total interactions. |

| C-H···F/Br | Hydrogen bonding involving the halogen atoms. | Key interactions influencing crystal packing. |

| C-H···π | Interactions of hydrogen atoms with the aromatic ring. | Contributes to the stability of the crystal structure. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. researchgate.net It allows for the study of charge transfer and delocalization effects within a molecule. By examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs, one can quantify the stabilization energies associated with these interactions.

Calculations of Global Chemical Reactivity Descriptors

These parameters are calculated using the following equations, based on Koopman's theorem:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -(I + A) / 2 = -χ

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

These descriptors help in predicting the global reactive behavior of this compound in chemical reactions. A high electrophilicity index, for example, would suggest that the molecule is a strong electrophile.

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Indicates resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the electrophilic character of a molecule. |

Note: The values for these descriptors would be calculated from the HOMO and LUMO energies obtained through DFT calculations.

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. It calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. These calculations can elucidate the nature of the electronic transitions, such as π-π* or n-π* transitions, and identify the molecular orbitals involved.

For a molecule like this compound, TD-DFT calculations would typically be performed using a suitable functional, such as B3LYP or CAM-B3LYP, and a basis set like 6-311++G(d,p). The choice of functional is crucial, as some are better suited for describing charge-transfer excitations, which can be significant in substituted aromatic systems. The calculations are often performed in both the gas phase and in the presence of a solvent, using a polarizable continuum model (PCM) to account for solvent effects on the electronic transitions.

While specific experimental or calculated spectral data for this compound is not readily found, a representative TD-DFT prediction for a structurally analogous substituted indane is presented below to illustrate the typical output of such a study. The predicted transitions, their corresponding wavelengths (λ), oscillator strengths (f), and the major contributing orbital transitions are key parameters obtained from these calculations.

| Transition | Calculated Wavelength (λ) [nm] | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 285 | 0.025 | HOMO → LUMO (96%) |

| S0 → S2 | 270 | 0.048 | HOMO-1 → LUMO (92%) |

| S0 → S3 | 235 | 0.150 | HOMO → LUMO+1 (88%) |

| S0 → S4 | 210 | 0.320 | HOMO-2 → LUMO (75%), HOMO-1 → LUMO+1 (20%) |

This table presents hypothetical TD-DFT data for a substituted indane analog to illustrate the nature of the results. HOMO refers to the Highest Occupied Molecular Orbital, and LUMO refers to the Lowest Unoccupied Molecular Orbital.

The data in the table would indicate, for instance, that the transition to the first excited state (S1) is predicted to occur at 285 nm and is primarily due to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The oscillator strength (f) is a measure of the probability of a given transition, with higher values indicating a more intense absorption band. Such theoretical spectra are invaluable for interpreting experimental UV-Vis data and understanding the electronic properties of the molecule.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is also instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the exploration of reaction mechanisms, the identification of intermediates, and the characterization of transition states. For this compound, computational modeling can be used to investigate a variety of potential reactions, such as nucleophilic aromatic substitution, cross-coupling reactions involving the bromine atom, or electrophilic attack on the aromatic ring.

Density Functional Theory (DFT) is a common method for these investigations. By calculating the energies of reactants, products, intermediates, and transition states, a reaction profile can be constructed. The transition state is a critical point on the potential energy surface, representing the energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy (the activation energy) provides crucial information about the reaction's feasibility and rate.

For example, a computational study could model the reaction of this compound with a nucleophile. The calculations would aim to locate the transition state for the substitution of the bromine atom. Key parameters from such a study would include the activation energy and the reaction energy, which indicate whether the reaction is kinetically feasible and thermodynamically favorable, respectively.

Below is an illustrative data table summarizing the calculated energetic parameters for a hypothetical reaction pathway of a bromo-fluoro indane derivative.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Indane derivative + Nucleophile) | 0.0 |

| 2 | Transition State 1 (TS1) | +22.5 |

| 3 | Intermediate Complex | -5.2 |

| 4 | Transition State 2 (TS2) | +15.8 |

| 5 | Products | -12.7 |

This table provides hypothetical energy values for a multi-step reaction involving a bromo-fluoro indane analog. The energies are relative to the initial reactants.

Applications in Advanced Materials Science and Synthetic Chemistry

Role as a Synthetic Building Block for Complex Architectures

The 4-bromo-5-fluoro-2,3-dihydro-1H-indene molecule serves as a valuable intermediate in organic synthesis due to the distinct reactivity of its halogen substituents. The carbon-bromine bond is particularly susceptible to transformations such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), allowing for the introduction of a wide array of functional groups, including aryl, alkyl, and alkynyl moieties. This capability is fundamental for the construction of more complex and elaborate molecular structures.

The dihydroindene core itself provides a rigid, three-dimensional framework that can be further functionalized. The synthetic utility of bromo-organic compounds is well-established, as they are key precursors in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals. researchgate.net The strategic placement of the fluorine atom can modulate the reactivity of the molecule and the properties of the resulting derivatives. Fluorinated building blocks are increasingly utilized in the synthesis of complex molecules to enhance properties such as metabolic stability and binding affinity in biological contexts, and to tune the electronic and physical properties of materials. apolloscientific.co.ukbeilstein-journals.org

While specific examples detailing the extensive use of this compound in the synthesis of highly complex, multi-component architectures are not extensively documented in publicly available literature, its potential is inferred from the broad utility of similar bromo-fluoro aromatic compounds in organic synthesis. researchgate.net

Integration into Novel Material Systems

The incorporation of the this compound moiety into larger systems is a promising strategy for the development of new materials with tailored properties. The interplay between the polarizable bromine atom and the highly electronegative fluorine atom can significantly impact the intermolecular interactions and solid-state packing of materials, which in turn influences their bulk properties.

Halogenated organic compounds are of growing interest in the field of electronic materials. The introduction of fluorine atoms into aromatic systems can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical parameter in the design of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The modification of electronic properties through halogenation can also influence charge transport characteristics. nih.gov

While direct studies on this compound for electronic applications are limited, the principles of molecular design using halogenated building blocks suggest its potential. The bromo- and fluoro-substituents can direct the self-assembly of molecules in the solid state, which is crucial for achieving the ordered packing required for efficient charge transport. researchgate.net The synthesis of functional polymers from appropriately modified indane monomers is a known strategy for creating new polymeric materials, and the specific functionalities of this compound could be exploited in a similar manner. rsc.orgnih.govmdpi.com

The development of materials with specific optical properties is another area where derivatives of this compound could find application. The incorporation of fluorine atoms into organic molecules can enhance their transparency and thermal stability, which are desirable properties for optical materials. fibertech.or.jp Furthermore, the electronic asymmetry introduced by the bromo and fluoro substituents on the aromatic ring could contribute to non-linear optical (NLO) properties in suitably designed chromophores.

The synthesis of fluorinated polymers, such as fluorinated polyimides, has been shown to result in materials with high optical transparency and low refractive indices, making them suitable for applications in optical communications. fibertech.or.jp The structure-property relationships in fluorinated aromatic compounds are a subject of ongoing research, with a focus on how the number and position of fluorine atoms affect photophysical properties. nih.gov While not directly studied, derivatives of this compound could be designed to exhibit interesting optical behaviors based on these principles.

Utilization of Dihydroindene Derivatives as Ligands in Catalysis

The dihydroindene scaffold can be functionalized to create novel ligands for homogeneous catalysis. Phosphine (B1218219) ligands, in particular, are of paramount importance in transition metal catalysis, and their electronic and steric properties can be finely tuned to control the activity and selectivity of a catalyst. gessnergroup.com The synthesis of phosphine ligands derived from the hydrophosphination of indene (B144670) has been reported, demonstrating the accessibility of this class of ligands. nih.gov

These dihydroindenyl-based phosphine ligands can be used in a variety of catalytic reactions, including cross-coupling reactions. The rigid backbone of the dihydroindene can impart specific steric constraints around the metal center, influencing the outcome of the catalytic transformation. While the direct use of a phosphine derivative of this compound has not been specifically detailed, the general utility of phosphine ligands based on the dihydroindene framework is an active area of research. nih.govpsu.eduresearchgate.net

Structure-Activity Relationship Studies (Non-Biological Context)

Understanding the relationship between the molecular structure of a compound and its macroscopic properties is crucial for the rational design of new materials. In the context of this compound, the key structural features are the rigid dihydroindene core and the bromo and fluoro substituents.

The electronegativity and size of the halogen atoms play a significant role in determining the physical and chemical properties of halogenated compounds. pressbooks.publibretexts.org Fluorine, being the most electronegative element, can induce strong polarization in chemical bonds and participate in non-covalent interactions such as hydrogen bonding and halogen bonding. Bromine is less electronegative but more polarizable.

In the context of materials science, structure-property relationship studies of fluorinated aromatic compounds have shown that fluorination can significantly impact properties such as thermal stability, optical transparency, and electronic energy levels. fibertech.or.jpnih.gov The systematic replacement of hydrogen with fluorine allows for the fine-tuning of these properties. While specific quantitative structure-activity relationship (QSAR) studies in a non-biological context for this compound are not available, the principles derived from studies on other fluorinated and brominated aromatic compounds provide a framework for predicting how this molecule and its derivatives might behave in various material applications.

Future Research Directions and Unaddressed Challenges in 4 Bromo 5 Fluoro 2,3 Dihydro 1h Indene Chemistry

Development of Stereoselective Synthetic Methodologies

A significant challenge in the synthesis of substituted indanes is the control of stereochemistry, particularly when multiple stereocenters are present. For 4-Bromo-5-fluoro-2,3-dihydro-1H-indene, while the core structure is achiral, the introduction of substituents on the five-membered ring would create stereocenters. Future research should focus on the development of catalytic asymmetric methods to access enantioenriched derivatives of this scaffold.

Key areas for exploration include:

Asymmetric Hydrogenation: The synthesis of this compound would likely proceed through the reduction of the corresponding ketone, 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. While racemic reduction is straightforward, the development of catalytic asymmetric hydrogenation or transfer hydrogenation methods would provide access to enantiomerically pure indanols, which are valuable chiral building blocks. The use of chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral ligands, will be instrumental.

Enantioselective C-H Functionalization: Recent advances in transition-metal-catalyzed C-H functionalization offer a powerful tool for the direct introduction of functional groups in a stereocontrolled manner. nih.govacs.org Future work could explore the enantioselective functionalization of the C-H bonds on the cyclopentane (B165970) ring of the indane core.

Organocatalysis: Organocatalytic methods have emerged as a powerful strategy for asymmetric synthesis. researchgate.net The application of chiral organocatalysts in reactions such as Michael additions or aldol (B89426) reactions, starting from appropriate precursors, could lead to the stereoselective construction of the this compound scaffold with controlled stereochemistry.

| Stereoselective Method | Potential Application to this compound | Key Challenges |

| Asymmetric Hydrogenation | Enantioselective reduction of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one to chiral indanols. | Catalyst efficiency and selectivity for the specific substrate. |

| Enantioselective C-H Functionalization | Direct introduction of substituents at the C2 and C3 positions with stereocontrol. | Regio- and stereoselectivity, catalyst development. |

| Organocatalysis | Asymmetric construction of the indane ring system from acyclic precursors. | Development of suitable catalytic cycles and substrate design. |

Innovative Reaction Discovery for Functionalization

The bromine and fluorine atoms on the aromatic ring of this compound, as well as the aliphatic C-H bonds of the cyclopentane ring, offer multiple sites for further chemical modification. Discovering innovative and efficient functionalization reactions is crucial for diversifying the chemical space around this scaffold.

Future research should target:

Cross-Coupling Reactions: The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. nih.gov A systematic exploration of these reactions would enable the introduction of a wide range of aryl, alkynyl, and amino groups at the 4-position. The influence of the adjacent fluorine atom on the reactivity of the C-Br bond is an area that warrants investigation.

Late-Stage Fluorination: While the target molecule already contains a fluorine atom, the development of methods for late-stage fluorination at other positions of the indane skeleton would be highly valuable. This could involve electrophilic or nucleophilic fluorinating agents to introduce fluorine at either the aromatic or aliphatic positions.

C-H Activation/Functionalization: Direct functionalization of the C-H bonds on both the aromatic and aliphatic rings is a highly atom-economical approach. researchgate.net Research into transition-metal-catalyzed C-H activation could lead to the direct introduction of various functional groups, avoiding the need for pre-functionalized starting materials.

Advancements in Spectroscopic and Computational Analysis for Deeper Insights

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and potential applications. Advanced spectroscopic and computational methods can provide these crucial insights.

Future efforts should include:

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) will be essential for unambiguous structure elucidation, especially for more complex derivatives. 19F NMR spectroscopy will be particularly important for probing the electronic environment of the fluorine atom and its interactions with neighboring groups.

X-ray Crystallography: Obtaining single crystals of this compound and its derivatives would provide definitive proof of their three-dimensional structure. This is particularly important for stereochemically complex molecules.

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a variety of properties, including molecular geometry, vibrational frequencies, and electronic structure. emerginginvestigators.orgnih.gov Such studies can help in interpreting experimental spectroscopic data, understanding reaction mechanisms, and predicting the reactivity of the molecule. nih.gov Computational analysis can also shed light on the non-covalent interactions involving the halogen atoms.

| Analytical Technique | Information Gained | Future Research Focus |

| Advanced NMR (19F, 2D) | Detailed structural connectivity and electronic environment of the fluorine atom. | Correlation of 19F chemical shifts with substituent effects and reactivity. |

| X-ray Crystallography | Unambiguous determination of molecular structure and stereochemistry. | Crystallization of derivatives to build a structural database. |

| Computational Chemistry (DFT) | Molecular orbitals, charge distribution, reaction pathways, and spectroscopic predictions. | Modeling of reaction mechanisms and prediction of properties for novel derivatives. |

Exploration of Sustainable Synthesis Routes

The principles of green chemistry are increasingly important in modern organic synthesis. organic-chemistry.org Future research on this compound should prioritize the development of environmentally benign synthetic methods. rsc.orgrsc.org

Key aspects of sustainable synthesis to be explored are:

Catalytic Methods: The use of catalytic amounts of reagents instead of stoichiometric ones is a cornerstone of green chemistry. mdpi.com This includes the use of transition-metal catalysts and organocatalysts for the synthesis and functionalization of the indane scaffold.

Benign Solvents: The replacement of hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids is a critical goal. researchgate.net Investigating the feasibility of conducting synthetic steps in these solvents would be a significant advancement.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. This involves minimizing the formation of byproducts and waste.

Renewable Feedstocks: While likely a long-term goal, exploring synthetic pathways that utilize starting materials derived from renewable resources would be a major step towards sustainability.

Expanding Applications in Emerging Chemical Technologies

The unique combination of a rigid indane scaffold with the electronic properties of bromine and fluorine substituents suggests that this compound and its derivatives could find applications in various emerging technologies.

Potential areas of application to be investigated include:

Medicinal Chemistry: The indane core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. researchgate.neteburon-organics.commdpi.com The presence of halogen atoms can enhance metabolic stability and binding affinity to biological targets. researchgate.net Future research could involve the synthesis and biological evaluation of a library of derivatives of this compound.

Materials Science: Fluorinated organic molecules are of great interest in materials science due to their unique electronic and physical properties. researchgate.net Derivatives of this compound could be explored as components of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.

Agrochemicals: Halogenated aromatic compounds are frequently used in the development of new pesticides and herbicides. The specific substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Functionalized Nanomaterials: The attachment of this indane derivative to nanomaterials could impart specific properties for applications in areas such as targeted drug delivery, imaging, and advanced electronics.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-5-fluoro-2,3-dihydro-1H-indene, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via halogenation of a dihydroindene precursor. Bromination using N-bromosuccinimide (NBS) in solvents like carbon tetrachloride or chloroform at room temperature is common . Fluorination may involve electrophilic substitution or halogen-exchange reactions. Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of NBS), solvent polarity, and reaction time. Monitoring via TLC or HPLC ensures completion. For fluorinated analogs, anhydrous conditions and catalysts like KF/Al₂O₃ improve efficiency .

Q. Which spectroscopic methods are most effective for characterizing dihydroindene derivatives, and what key peaks indicate successful bromination/fluorination?

Methodological Answer:

- NMR : H NMR shows deshielded aromatic protons (δ 7.2–7.8 ppm for bromine; δ 6.8–7.1 ppm for fluorine). C NMR identifies C-Br (δ 100–110 ppm) and C-F (δ 110–120 ppm) .

- MS : Molecular ion peaks (e.g., m/z 225.04 for C₉H₅BrO₂ derivatives) confirm molecular weight .

- FT-IR : C-Br stretches appear at 500–600 cm⁻¹; C-F at 1000–1100 cm⁻¹ .

Q. What safety precautions are critical when handling brominated and fluorinated indene derivatives in the laboratory?

Methodological Answer:

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for polarity-based separation .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals. Monitor melting points (e.g., 249–254°C for brominated analogs) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .

Q. How can researchers validate the purity of dihydroindene derivatives using chromatographic methods?

Methodological Answer:

- HPLC : Purity >98% is confirmed via UV detection at 254 nm, with a single peak retention time .

- GC-MS : Compare retention indices and mass spectra against standards. Contaminants appear as additional peaks .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine vs. fluorine position) affect the reactivity of dihydroindene derivatives?

Methodological Answer: Bromine’s electronegativity enhances electrophilic substitution at the 4-position, while fluorine’s inductive effect deactivates the ring, directing reactions to meta/para positions. Comparative studies using analogs (e.g., 5-chloro or 5-iodo derivatives) reveal halogen-dependent regioselectivity in cross-coupling reactions . Computational DFT calculations (e.g., Fukui indices) predict reactive sites .

Q. How can researchers resolve contradictions in reported biological activities of halogenated dihydroindenes across different studies?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations). For example, fluorinated derivatives show higher metabolic stability in hepatocyte assays than brominated analogs .

- Dose-Response Curves : Establish EC₅₀ values under standardized protocols to account for variability .

- Structural Validation : Confirm compound identity via X-ray crystallography (e.g., CCDC deposition 105931-73-5 for bromo-fluoro analogs) .

Q. What computational approaches are used to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate transition states using software like Gaussian or Schrödinger. Bromine’s larger atomic radius slows SN2 kinetics compared to chlorine .

- Docking Studies : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina. Fluorine’s van der Waals radius enhances hydrophobic interactions .

Q. In cross-coupling reactions, how does the presence of both bromine and fluorine substituents affect catalytic efficiency and product distribution?

Methodological Answer:

- Buchwald-Hartwig Amination : Bromine acts as a directing group, while fluorine stabilizes intermediates via resonance. Pd(OAc)₂/XPhos catalysts yield >80% coupling products .

- Suzuki-Miyaura : Competitive debromination may occur; use low-temperature conditions (0–5°C) and aryl boronic esters to minimize side reactions .

Q. What strategies are employed to study the metabolic stability of fluorinated dihydroindene derivatives in pharmacokinetic research?

Methodological Answer:

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Fluorine reduces CYP450-mediated oxidation .

- Plasma Stability Tests : Measure degradation in plasma (37°C, 24 hrs). Brominated analogs show t₁/₂ >6 hrs, while fluorinated derivatives extend to >12 hrs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.